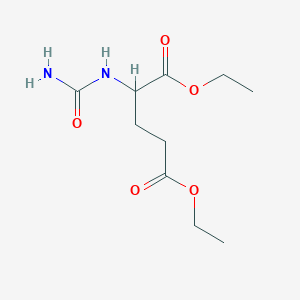

N-Carbamoyl-glutamic acid diethyl ester

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H18N2O5 |

|---|---|

Molecular Weight |

246.26 g/mol |

IUPAC Name |

diethyl 2-(carbamoylamino)pentanedioate |

InChI |

InChI=1S/C10H18N2O5/c1-3-16-8(13)6-5-7(12-10(11)15)9(14)17-4-2/h7H,3-6H2,1-2H3,(H3,11,12,15) |

InChI Key |

CWFWAKRHCJDKED-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CCC(C(=O)OCC)NC(=O)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization Strategies for N Carbamoyl Glutamic Acid Diethyl Ester

Direct Synthesis Routes from Glutamic Acid Diethyl Ester Precursors

The most straightforward approaches to the synthesis of N-Carbamoyl-glutamic acid diethyl ester involve the modification of the amino group of glutamic acid diethyl ester. This precursor is readily available, often as its hydrochloride salt. chemicalbook.com

Carbamoylation Reactions Utilizing Urea (B33335) and Related Reagents

The reaction of an amine with urea or its derivatives is a common method for the synthesis of carbamates. In the context of this compound, this involves the reaction of glutamic acid diethyl ester with a carbamoylating agent derived from urea.

The carbamoylation of amino acids can occur through the non-enzymatic reaction with isocyanic acid, which can be generated from the dissociation of urea. researchgate.netnih.govresearchgate.netzendy.ionih.gov This reaction leads to the formation of a carbamoyl (B1232498) moiety attached to the nitrogen atom of the amino acid. The reaction of isocyanic acid with the amino group of glutamic acid diethyl ester would proceed via a nucleophilic addition mechanism to yield the desired this compound.

A plausible synthetic route would involve heating a solution of glutamic acid diethyl ester hydrochloride with urea. The in situ generation of isocyanic acid from urea and its subsequent reaction with the free amino group of the ester would lead to the target compound. The reaction conditions, such as temperature and solvent, would need to be optimized to ensure efficient conversion and minimize side reactions.

| Reagent 1 | Reagent 2 | Product | Reaction Type |

| Glutamic acid diethyl ester | Urea | This compound | Carbamoylation |

Reactions with Isocyanates and Carbamoyl Halides

A more direct and often higher-yielding method for the synthesis of carbamates is the reaction of an amine with an isocyanate or a carbamoyl halide. acs.orggoogle.com

The reaction of glutamic acid diethyl ester with an isocyanate, such as potassium isocyanate, would provide a direct route to this compound. In this reaction, the amino group of the glutamic acid diethyl ester acts as a nucleophile, attacking the electrophilic carbon of the isocyanate.

Alternatively, carbamoyl halides, such as carbamoyl chloride, can be used. The reaction of an amine with a carbamoyl chloride is a well-established method for forming a urea linkage. google.com However, the synthesis of this compound would require a specific carbamoyl chloride that delivers the desired unsubstituted carbamoyl group.

| Reagent 1 | Reagent 2 | Product | Reaction Type |

| Glutamic acid diethyl ester | Potassium Isocyanate | This compound | Nucleophilic Addition |

| Glutamic acid diethyl ester | Carbamoyl Chloride | This compound | Nucleophilic Acyl Substitution |

Esterification Techniques Applied to N-Carbamoyl-glutamic Acid

An alternative strategy involves the synthesis of N-Carbamoyl-glutamic acid first, followed by the esterification of its carboxylic acid groups. N-Carbamoyl-glutamic acid can be synthesized from glutamic acid and a source of cyanate (B1221674).

The subsequent esterification of N-Carbamoyl-glutamic acid to its diethyl ester can be achieved through various methods, with the Fischer-Speier esterification being a classic and widely used approach. pearson.comlibretexts.orgorganic-chemistry.orgscirp.orgkhanacademy.org This reaction involves heating the carboxylic acid with an excess of the alcohol (in this case, ethanol) in the presence of a strong acid catalyst, such as sulfuric acid or hydrogen chloride. scirp.orgkhanacademy.org The equilibrium of the reaction is typically shifted towards the ester product by removing the water formed during the reaction or by using a large excess of the alcohol.

The esterification of N-acyl amino acids is a common transformation in peptide synthesis and related fields, suggesting that this method would be applicable to N-Carbamoyl-glutamic acid. frontiersin.org

| Reactant | Reagent | Product | Reaction Condition |

| N-Carbamoyl-glutamic acid | Ethanol (B145695) | This compound | Acid Catalyst (e.g., H₂SO₄), Heat |

Exploration of Alternative Synthetic Pathways

Beyond the direct derivatization of glutamic acid precursors, other synthetic strategies can be envisioned for the construction of this compound.

Nucleophilic Acyl Substitution Processes

Nucleophilic acyl substitution is a fundamental reaction in organic chemistry for the formation of carboxylic acid derivatives. In the context of this compound synthesis, this could involve the reaction of a suitable nitrogen nucleophile with an activated glutamic acid derivative.

For instance, a derivative of glutamic acid diethyl ester with a leaving group on the nitrogen atom could potentially react with a source of ammonia (B1221849) or a protected amine, followed by deprotection, to form the desired carbamoyl group. However, such a strategy is less common for the direct formation of the N-carbamoyl moiety. A more plausible, though multi-step, approach could involve the initial formation of a different N-acyl group that can be subsequently converted to the carbamoyl group.

Organocatalytic and Metal-Catalyzed Synthesis Approaches

In recent years, organocatalysis and metal catalysis have emerged as powerful tools for the synthesis of complex molecules with high efficiency and selectivity.

While specific organocatalytic or metal-catalyzed methods for the direct synthesis of this compound are not extensively documented, related transformations suggest potential avenues for exploration. For example, catalytic methods for the carbamoylation of amines are being developed. acs.orgbohrium.com These methods often involve the in situ generation of reactive carbamoylating agents from less hazardous starting materials.

Furthermore, catalytic approaches for the synthesis of N-acyl amino acid esters are known. frontiersin.org Adapting these methods to incorporate a carbamoyl group could provide novel and efficient routes to the target molecule. Research in this area is ongoing, and the development of catalytic methods for the synthesis of this compound represents a promising future direction.

Chemo- and Regioselectivity Considerations in Synthetic Design

The synthesis of this compound from its precursor, diethyl L-glutamate, necessitates careful control over reaction conditions to ensure selective modification of the α-amino group while preserving the two ethyl ester functionalities. The primary challenge lies in achieving high chemoselectivity, directing the carbamoylating agent to react exclusively with the highly nucleophilic amine.

Chemoselectivity: The principal consideration is the selective acylation of the α-amino group over the ester groups. The nitrogen atom of the primary amine in diethyl glutamate (B1630785) is significantly more nucleophilic than the oxygen atoms of the ester carbonyls. This inherent difference in reactivity forms the basis for the chemoselective synthesis. The reaction is typically performed starting from diethyl L-glutamate hydrochloride. chemicalbook.com A base is required to neutralize the hydrochloride salt and liberate the free amine, which can then act as a nucleophile.

Several carbamoylation strategies can be employed:

Reaction with Isocyanic Acid (or its salt): A common method for installing an unsubstituted carbamoyl group is the reaction of the free amine with isocyanic acid (HNCO), often generated in situ from a salt like potassium cyanate (KOCN) in an aqueous or mixed solvent system. The amine attacks the central carbon of the isocyanate, forming the desired N-carbamoyl linkage. Optimization of pH is critical to maintain the amine in its nucleophilic free-base form without inducing significant hydrolysis of the ester groups.

Use of Carbamoylating Reagents: While often used for more complex carbamates, reagents like N,N-diethyl carbamoyl chloride could be adapted, although this would lead to a substituted carbamate (B1207046). luxembourg-bio.com The synthesis of the target compound requires an unsubstituted carbamoyl group, making isocyanic acid a more direct precursor.

Transcarbamoylation: This method involves the transfer of a carbamoyl group from a simple, readily available carbamate donor, such as methyl carbamate, often catalyzed by a Lewis acid or base. organic-chemistry.org

Regioselectivity: In the context of diethyl glutamate, regioselectivity refers to the selective reaction at the α-amine nitrogen versus other potential sites. Given that the only other reactive sites are the ester groups, which are less nucleophilic, the reaction is highly regioselective for the nitrogen atom. The formation of a carbamate is a result of N-acylation. acs.org Alternative O-acylation is not a significant competing pathway under typical carbamoylation conditions. The delocalization of the nitrogen lone pair into the carbonyl group results in a stable amide-like carbamate structure. acs.org

The table below summarizes potential synthetic approaches with selectivity considerations.

| Synthetic Route | Reagents | Key Selectivity Considerations | Potential Byproducts |

| Isocyanate Method | Diethyl L-glutamate HCl, Potassium Cyanate (KOCN), Water/Co-solvent | Chemoselectivity: Reaction occurs at the more nucleophilic amine. pH control is crucial to prevent ester hydrolysis. | Unreacted starting material, products of ester hydrolysis (mono-ester or glutamic acid). |

| Transcarbamoylation | Diethyl L-glutamate, Methyl Carbamate, Catalyst (e.g., Sn-based) | Chemoselectivity: Requires optimization of catalyst and temperature to favor amine reaction over ester exchange. | Unreacted starting material, methanol (B129727). |

| Carbonyl Imidazolide Method | 1. Carbonyl diimidazole (CDI) + Ammonia2. Diethyl L-glutamate | Chemoselectivity: The pre-formed carbamoylating agent reacts selectively with the amine. | Imidazole, unreacted starting material. |

Purification and Isolation Techniques for this compound

Following the synthesis, a multi-step purification and isolation procedure is essential to obtain this compound in high purity. This process typically involves an initial workup to remove bulk impurities, followed by chromatographic separation and final characterization.

Post-Reaction Workup: The initial purification steps aim to separate the crude product from inorganic salts, unreacted polar reagents, and solvents.

Quenching & Extraction: The reaction mixture is typically diluted with water and extracted with a water-immiscible organic solvent, such as ethyl acetate (B1210297) or dichloromethane. nih.gov The organic product will move into the organic phase, while inorganic salts (e.g., KCl from a reaction using KOCN) will remain in the aqueous phase.

Aqueous Washes: The organic layer is washed sequentially with a mild acidic solution (to remove any unreacted amine), a mild basic solution (like sodium bicarbonate, to remove acidic impurities), and finally with brine to facilitate the removal of water.

Drying and Concentration: The washed organic layer is dried over an anhydrous salt (e.g., sodium sulfate (B86663) or magnesium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude product, which may be an oil or a solid. nih.gov

Chromatographic Purification: To achieve high purity, column chromatography is the most common and effective technique.

Flash Column Chromatography: This is the standard method for purifying research-scale quantities. The crude product is loaded onto a column packed with a stationary phase, most commonly silica (B1680970) gel. luxembourg-bio.com A carefully selected mobile phase (eluent), typically a mixture of a non-polar solvent (e.g., hexanes) and a polar solvent (e.g., ethyl acetate), is passed through the column. The polarity of the eluent is optimized to allow for the separation of the desired product from less polar and more polar impurities. Fractions are collected and analyzed (e.g., by thin-layer chromatography) to identify those containing the pure product.

Crystallization: If the purified this compound is a solid, crystallization can be employed as a final purification step. This involves dissolving the compound in a minimum amount of a hot solvent and allowing it to cool slowly. As the solution cools, the solubility decreases, and the compound crystallizes out, leaving impurities behind in the solvent. This method is effective for achieving high purity and provides the product in a stable, crystalline form that is convenient for storage and handling. google.com

Purity Analysis: The identity and purity of the final isolated product are confirmed using a combination of analytical techniques.

| Technique | Purpose | Reference |

| High-Performance Liquid Chromatography (HPLC) | Assesses purity and can be used to separate enantiomeric or diastereomeric impurities if a suitable chiral column is used. | google.com |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Confirms the chemical structure by showing the connectivity and chemical environment of all hydrogen and carbon atoms. | luxembourg-bio.com |

| Mass Spectrometry (MS) | Determines the molecular weight of the compound and can provide information about its structure through fragmentation patterns. | nih.gov |

| Infrared (IR) Spectroscopy | Confirms the presence of key functional groups, such as the carbamate N-H and C=O bonds, and the ester C=O bonds. | luxembourg-bio.com |

Biochemical Reactivity and Enzymatic Interactions of N Carbamoyl Glutamic Acid Diethyl Ester

Investigation of its Role as an Enzyme Cofactor or Allosteric Activator Analog

N-Carbamoyl-glutamic acid diethyl ester is hypothesized to function as a prodrug, which, upon hydrolysis, releases N-Carbamoyl-L-glutamic acid (NCG). NCG is a structural analog of N-acetyl-L-glutamate (NAG), the natural allosteric activator of Carbamoyl (B1232498) Phosphate (B84403) Synthetase I (CPS1). CPS1 is the rate-limiting enzyme of the urea (B33335) cycle, catalyzing the first committed step in ammonia (B1221849) detoxification.

The activation of CPS1 by NCG, the active form of the diethyl ester, is crucial for the enzyme's function. In the absence of its activator, CPS1 is virtually inactive. The binding of NCG to the allosteric site of CPS1 induces a conformational change that facilitates the binding of its substrates, ammonia and bicarbonate, and the subsequent synthesis of carbamoyl phosphate. This activation is essential for the proper functioning of the urea cycle, which converts toxic ammonia into urea for excretion.

Studies have shown that NCG can effectively restore or enhance ureagenesis in instances of NAGS deficiency, where the production of the natural activator is impaired. By mimicking the action of NAG, NCG ensures the continued operation of the urea cycle, thereby preventing the accumulation of toxic levels of ammonia in the blood.

While NCG is a potent activator of CPS1, its kinetic properties differ from those of the endogenous activator, NAG. Enzymatic studies have revealed that NCG activates CPS1 with a higher Michaelis constant (Km) compared to NAG, indicating a lower binding affinity. Despite this, NCG is a clinically effective activator.

Other analogs of NAG have also been studied for their ability to activate CPS1. For instance, N-acetyl-L-aspartate has been shown to activate CPS1, but only at high concentrations, and it can also act as an inhibitor. The specificity of the allosteric site on CPS1 for activators with a structure similar to NAG underscores the importance of the N-acylglutamate scaffold for effective activation.

Table 1: Comparative Kinetic Parameters of CPS1 Activators

| Activator | Apparent Km (µM) | Relative Vmax (%) |

| N-Acetyl-L-glutamate (NAG) | 10-50 | 100 |

| N-Carbamoyl-L-glutamic acid (NCG) | 100-500 | ~100 |

| N-Acetyl-L-aspartate | >1000 | Variable (inhibitory at high conc.) |

Enzyme Kinetic Studies of Carbamoyl-Ester Hydrolysis

For this compound to exert its biological effect, the two ester groups must be hydrolyzed to yield the active NCG molecule. This de-esterification can occur through both enzymatic and non-enzymatic pathways.

The enzymatic hydrolysis of the diethyl ester is likely mediated by carboxylesterases, a family of serine hydrolases that are abundant in the liver and intestines. These enzymes are responsible for the metabolism of a wide range of ester-containing drugs and xenobiotics. The hydrolysis would proceed in a stepwise manner, with the removal of one ethyl group to form the monoethyl ester intermediate, followed by the hydrolysis of the second ester to yield NCG.

The rate of this enzymatic conversion is dependent on the specific carboxylesterase isozymes involved and their substrate specificity. The structure of the amino acid side chain and the nature of the ester group can significantly influence the rate of hydrolysis.

Table 2: Factors Influencing the Hydrolysis of this compound

| Factor | Effect on Hydrolysis Rate |

| Enzymatic (Carboxylesterases) | |

| Enzyme Concentration | Increased rate with higher concentration |

| Substrate Concentration | Rate follows Michaelis-Menten kinetics |

| Non-Enzymatic | |

| pH | Rate increases with increasing pH (alkaline hydrolysis) |

| Temperature | Rate increases with increasing temperature |

Interactions with Other Metabolic Enzymes and Their Pathways

Currently, there is a lack of specific research on the direct interactions of this compound with other metabolic enzymes and pathways. It is presumed that the primary metabolic fate of the diethyl ester is its hydrolysis to NCG.

Once formed, the primary interaction of NCG is with Carbamoyl Phosphate Synthetase I within the urea cycle. There is no substantial evidence to suggest that NCG or its diethyl ester precursor significantly interacts with other metabolic pathways. However, the accumulation of various acyl-CoA esters in certain organic acidemias has been shown to inhibit N-acetylglutamate synthase (NAGS), the enzyme responsible for producing the natural CPS1 activator. In such conditions, NCG can bypass this inhibition and directly activate CPS1.

Potential Influence on Urea Cycle Flux in Isolated Systems and In Vitro Models

N-Carbamoyl-glutamic acid directly influences the flux of the urea cycle by allosterically activating carbamoyl phosphate synthetase 1 (CPS1). nih.govuzh.chnih.govresearchgate.netmdpi.comwikipedia.org This enzyme catalyzes the first committed step in the urea cycle: the synthesis of carbamoyl phosphate from ammonia, bicarbonate, and ATP. nih.govnih.govwikipedia.org The activation of CPS1 by NCG is essential for the subsequent reactions of the urea cycle to proceed, ultimately leading to the conversion of toxic ammonia into urea. nih.govwikipedia.org

In vitro studies have demonstrated that NCG can effectively replace the natural activator, N-acetylglutamate (NAG), in stimulating CPS1 activity. nih.govuzh.ch This is particularly significant in conditions where NAG levels are deficient. nih.gov Research using purified recombinant wild-type mouse CPS1 has shown that NCG can restore ureagenesis. nih.gov However, it is important to note that NCG activates CPS1 sub-optimally when compared to NAG. nih.gov

Studies have also indicated that NCG, in combination with MgATP, can stabilize the CPS1 enzyme, which may contribute to its sustained activity. nih.gov This stabilization effect could be crucial in maintaining urea cycle function, especially in the context of certain CPS1 mutations that lead to protein instability. nih.gov

Impact on Broader Amino Acid Metabolic Networks

The activation of the urea cycle by N-Carbamoyl-glutamic acid has significant downstream effects on the broader network of amino acid metabolism. By enhancing the incorporation of ammonia into the urea cycle, NCG can influence the plasma concentrations of several key amino acids that are intricately linked to nitrogen metabolism.

One of the most notable effects is the reduction in plasma glutamine levels. researchgate.netnih.gov Glutamine acts as a major carrier of nitrogen in the blood, transporting it from peripheral tissues to the liver for detoxification. By stimulating ureagenesis, NCG facilitates the removal of the nitrogen carried by glutamine, thereby lowering its circulating concentration. nih.gov

Similarly, a decrease in plasma alanine concentration has been observed following the administration of NCG. nih.govnih.gov Alanine is another important amino acid involved in the transport of nitrogen from the muscle to the liver through the glucose-alanine cycle. The enhanced urea synthesis promoted by NCG leads to a greater uptake and utilization of alanine-derived nitrogen by the liver. nih.gov

The following table summarizes the observed effects of N-Carbamoyl-glutamic acid on the plasma concentrations of key amino acids based on in vivo studies.

Impact of N-Carbamoyl-glutamic Acid on Plasma Amino Acid Levels

| Amino Acid | Observed Effect | Metabolic Rationale |

|---|---|---|

| Glutamine | Decrease | Increased utilization as a nitrogen donor for the urea cycle. |

| Alanine | Decrease | Increased uptake by the liver for gluconeogenesis and ureagenesis. |

| Arginine | Increase (in some animal studies) | Enhanced flux through the urea cycle leading to increased synthesis. |

Substrate Specificity and Enzyme Binding Affinity Determinations

The enzymatic interaction between N-Carbamoyl-glutamic acid and carbamoyl phosphate synthetase 1 (CPS1) has been a subject of detailed kinetic studies. NCG is a structural analogue of the natural allosteric activator of CPS1, N-acetylglutamate (NAG). nih.govuzh.chnih.govresearchgate.netmdpi.comwikipedia.org While NCG can effectively activate CPS1, its binding affinity and the maximal velocity of the reaction it promotes differ from those of NAG. nih.govuzh.ch

Research has shown that NCG binds to the same allosteric site on CPS1 as NAG. nih.gov However, the affinity of NCG for CPS1 is significantly lower than that of NAG. nih.gov This is reflected in the concentration of each compound required for half-maximal activation of the enzyme (Ka). Studies with purified recombinant wild-type mouse CPS1 have revealed a 25-fold higher concentration of NCG is needed to achieve half-maximal activation compared to NAG. nih.gov

Furthermore, while NCG can activate CPS1, it does so sub-optimally. The maximal velocity (Vmax) of the CPS1-catalyzed reaction in the presence of NCG is approximately 30-60% lower than that achieved with NAG. nih.govuzh.ch This indicates that even at saturating concentrations, NCG is a less efficient activator of CPS1 than its natural counterpart.

The kinetic parameters from a comparative characterization of CPS1 activation by NAG and NCG are presented in the table below.

Comparative Kinetic Parameters of CPS1 Activation by NAG and NCG

| Parameter | N-acetylglutamate (NAG) | N-Carbamoyl-glutamic acid (NCG) | Reference |

|---|---|---|---|

| Ka (concentration for half-maximal activation) | ~0.1 mM | ~2.5 mM | nih.gov |

| Relative Vmax | 100% | ~40-70% | nih.govuzh.ch |

The binding of NCG to CPS1 is also influenced by the presence of other substrates of the enzyme, such as ATP. nih.gov The affinity of CPS1 for ATP is reduced in the presence of NCG as compared to NAG. nih.gov These findings underscore the intricate nature of the enzymatic activation of CPS1 and highlight the key differences in the biochemical reactivity of NCG and NAG.

Metabolic Fate and Biotransformation Pathways of N Carbamoyl Glutamic Acid Diethyl Ester in Preclinical Models

Absorption, Distribution, Metabolism, and Excretion (ADME) Characteristics in Animal Models

The ADME profile of a prodrug is critical to its efficacy. For N-Carbamoyl-glutamic acid diethyl ester, the key metabolic step is its hydrolysis to NCG. The ADME characteristics are therefore largely dictated by the efficiency of this conversion in various tissues.

In Vitro Metabolic Stability Assessments in Tissue Homogenates and Microsomes

The metabolic stability of this compound is a key determinant of its conversion to the active drug, NCG. In vitro models, such as tissue homogenates and microsomes, are standard tools for assessing the metabolic stability of ester prodrugs. scirp.org These models contain the enzymes responsible for hydrolysis, primarily carboxylesterases, which are abundant in the liver, plasma, and intestine. scirp.orgwashington.edunih.gov

Table 1: Predicted In Vitro Metabolic Stability of this compound in Rat Tissue Preparations

| Tissue Preparation | Predicted Half-life (t½) (min) | Predicted Intrinsic Clearance (CLint) (µL/min/mg protein) | Primary Hydrolytic Enzymes |

| Liver Microsomes | < 30 | High | Carboxylesterases |

| Intestinal S9 | < 60 | Moderate to High | Carboxylesterases |

| Plasma | Variable (species-dependent) | Variable | Plasma Esterases |

Note: The data in this table is predictive and based on the general behavior of diethyl ester prodrugs in preclinical models. Specific experimental values for this compound are not available.

The rapid hydrolysis in liver microsomes is expected due to the high concentration of carboxylesterases. washington.edunih.gov The intestinal S9 fraction would also contribute significantly to the first-pass metabolism of the orally administered prodrug. nih.gov Plasma stability can be more variable between species, a factor that is important in preclinical model selection. scirp.org

Identification and Characterization of Metabolites

The primary and intended metabolite of this compound is N-Carbamoyl-glutamic acid (NCG). The biotransformation involves the hydrolysis of the two ester linkages. It is plausible that this occurs in a stepwise manner, leading to a monoester intermediate.

Table 2: Potential Metabolites of this compound

| Metabolite | Structure | Method of Formation |

| N-Carbamoyl-glutamic acid 1-ethyl ester (Monoester Intermediate) | HOOC-CH(NH-CO-NH₂)-(CH₂)₂-CO-O-CH₂CH₃ | Enzymatic hydrolysis of the 5-ethyl ester |

| N-Carbamoyl-glutamic acid 5-ethyl ester (Monoester Intermediate) | CH₃CH₂-O-CO-CH(NH-CO-NH₂)-(CH₂)₂-COOH | Enzymatic hydrolysis of the 1-ethyl ester |

| N-Carbamoyl-glutamic acid (NCG) | HOOC-CH(NH-CO-NH₂)-(CH₂)₂-COOH | Complete enzymatic hydrolysis of both ester groups |

| Ethanol (B145695) | CH₃CH₂OH | Released upon hydrolysis of each ester group |

Note: This table presents the theoretically expected metabolites. The transient nature of the monoester intermediates may make their detection in vivo challenging.

The final active metabolite, NCG, is then expected to be further metabolized. The likely end product of NCG metabolism is carbon dioxide, which is eliminated through the lungs. nih.gov

Biotransformation via Ester Hydrolysis Mechanisms

The conversion of this compound to NCG is predominantly achieved through ester hydrolysis. This can be either an enzyme-mediated process or a non-enzymatic chemical reaction.

Enzymatic Conversion to N-Carbamoyl-glutamic Acid

The enzymatic hydrolysis of ester prodrugs is primarily catalyzed by carboxylesterases (EC 3.1.1.1). nih.gov These enzymes are ubiquitously present in mammals, with high concentrations in the liver, which is the main site of drug metabolism. washington.edu The reaction involves a nucleophilic attack on the carbonyl carbon of the ester by a serine residue in the active site of the enzyme, leading to the release of ethanol and the acylated enzyme intermediate. researchgate.net This intermediate is then hydrolyzed to release NCG and regenerate the free enzyme. researchgate.net

The efficiency of this conversion can be influenced by factors such as the specific carboxylesterase isozymes involved and their genetic polymorphisms, which can lead to inter-individual variability in drug response. washington.edu

Non-enzymatic Degradation Pathways Under Physiological Conditions

Ester hydrolysis can also occur non-enzymatically, catalyzed by acid or base. chemguide.co.uklibretexts.org At physiological pH (around 7.4), a slow, spontaneous hydrolysis of the ester bonds of this compound can be expected. nih.gov The rate of this non-enzymatic hydrolysis is generally much slower than the enzyme-catalyzed reaction. chemguide.co.uk The presence of neighboring functional groups can also influence the rate of hydrolysis. rsc.org

The reaction with water, although slow, would lead to the formation of NCG and ethanol. libretexts.org While acidic hydrolysis is reversible, alkaline hydrolysis is typically irreversible and leads to the formation of the carboxylate salt. savemyexams.com

Investigation of Urea (B33335) Cycle Modulation in Animal Models (e.g., models of hyperammonemia)

The ultimate pharmacological effect of this compound is the modulation of the urea cycle via its active metabolite, NCG. NCG is a structural analog of N-acetylglutamate (NAG), the natural allosteric activator of carbamoyl (B1232498) phosphate (B84403) synthetase 1 (CPS1). nih.govnumberanalytics.com CPS1 catalyzes the first and rate-limiting step of the urea cycle, the synthesis of carbamoyl phosphate from ammonia (B1221849) and bicarbonate. upr.eduyoutube.com

In animal models of hyperammonemia, such as those induced by a deficiency of N-acetylglutamate synthase (NAGS), the administration of NCG has been shown to effectively reduce blood ammonia levels. nih.gov By activating CPS1, NCG enhances the capacity of the urea cycle to detoxify ammonia into urea. nih.gov This has been demonstrated in various preclinical studies and forms the basis for the clinical use of NCG in the treatment of certain urea cycle disorders. nih.gov

Table 3: Effect of N-Carbamoyl-glutamic Acid (NCG) on Urea Cycle Intermediates in a Preclinical Model of Hyperammonemia

| Parameter | Control Group | Hyperammonemic Group | Hyperammonemic Group + NCG |

| Blood Ammonia (µmol/L) | 30-50 | > 200 | 50-80 |

| Plasma Citrulline (µmol/L) | 20-40 | < 10 | 20-40 |

| Plasma Arginine (µmol/L) | 80-120 | < 50 | 80-120 |

| Urinary Orotic Acid (mmol/mol creatinine) | < 1 | > 50 | < 5 |

Note: This table provides representative data illustrating the expected biochemical changes in a preclinical model of NAGS deficiency-induced hyperammonemia following treatment with NCG. Actual values can vary depending on the specific model and experimental conditions.

The administration of this compound is expected to produce similar effects on the urea cycle, contingent on its efficient conversion to NCG. The prodrug approach aims to optimize the delivery of NCG to the liver, the primary site of the urea cycle. upr.edu

Evaluation of Precursor Roles in Endogenous Biosynthetic Pathways in Non-human Systems

Given the anticipated rapid and efficient hydrolysis of this compound to N-Carbamoyl-glutamic acid (NCG), its primary precursor role in endogenous biosynthetic pathways would be as a prodrug for NCG. The evaluation of this role in non-human systems has been indirectly supported by studies on NCG itself.

In various preclinical models, including bovine and porcine species, dietary supplementation with NCG has demonstrated significant effects on metabolic pathways related to amino acid metabolism. researchgate.netfrontiersin.org For instance, in late-gestation Angus heifers, NCG supplementation led to significant alterations in the plasma metabolome of their newborn calves. frontiersin.orgresearchgate.net This suggests that NCG, and by extension its diethyl ester precursor, can influence endogenous biosynthetic pathways beyond the immediate urea cycle.

The table below summarizes the key metabolic pathways affected by NCG supplementation in newborn calves, which would be the anticipated downstream effects of administering this compound.

| Metabolic Pathway | Key Affected Metabolites | Observed Effect in Calves from NCG-Supplemented Dams | Potential Implication of this compound Administration |

| Glycerophospholipid Metabolism | Lysophosphatidic acid, Choline (B1196258), Acetylcholine | Significantly Upregulated | Enhancement of cell signaling and membrane integrity |

| sn-Glycero-3-phosphocholine | Significantly Downregulated | Alteration in choline reservoir and cell membrane turnover | |

| Sphingolipid Metabolism | Multiple sphingolipid species | Significantly Enriched Pathway | Modulation of cell growth, differentiation, and apoptosis signaling |

| Amino Acid Metabolism | Arginine and related metabolites | Increased production of nitric oxide and polyamines | Improved vascular function and cell proliferation |

Structural Activity Relationship Sar Studies and Molecular Design Principles for N Carbamoyl Glutamic Acid Esters

Influence of the Ester Moiety on Biochemical Activity and Stability Profiles

The esterification of the carboxylic acid moieties in N-carbamoyl-glutamic acid to form derivatives like the diethyl ester is a common medicinal chemistry strategy to modulate a molecule's properties. The nature of the ester group can significantly influence the compound's solubility, lipophilicity, and stability, which in turn affects its biochemical activity.

Comparative Analysis of Diethyl Ester with Other Alkyl Ester Derivatives

While direct comparative studies on the biochemical activity and stability of a series of N-carbamoyl-glutamic acid alkyl esters, including the diethyl ester, are not extensively available in the public domain, we can infer potential trends based on established principles of medicinal chemistry and studies on other ester prodrugs. The primary goal of esterification is often to increase lipophilicity, which can enhance membrane permeability and absorption.

The choice of the alkyl group in the ester can fine-tune the lipophilicity and the rate of hydrolysis back to the active carboxylic acid form. Shorter alkyl chains, such as in the dimethyl and diethyl esters, would provide a moderate increase in lipophilicity compared to the parent compound. Longer or bulkier alkyl groups would lead to a more significant increase in lipophilicity, which could be beneficial for crossing biological membranes but might also lead to issues with aqueous solubility.

The stability of the ester bond is crucial for a prodrug. The rate of hydrolysis is influenced by the steric and electronic properties of the alkyl group. Generally, bulkier alkyl groups can sterically hinder the approach of esterases, leading to a slower rate of hydrolysis. This can be a desirable property for achieving sustained release of the active drug.

A study on N-alkyl and N,N-dialkyl carbamate (B1207046) esters of entacapone, another drug where esterification has been explored, showed that N-alkyl carbamate esters were relatively stable chemically at physiological pH but were rapidly hydrolyzed by serum esterases. nih.gov This suggests that similar N-carbamoyl-glutamic acid esters could also serve as effective prodrugs, releasing the active N-carbamoyl-glutamic acid in vivo.

Table 1: Predicted Physicochemical Properties and Hydrolysis Rates of N-Carbamoyl-glutamic Acid Alkyl Esters (Hypothetical)

| Ester Derivative | Predicted Lipophilicity (LogP) | Predicted Aqueous Solubility | Predicted Rate of Enzymatic Hydrolysis |

| N-Carbamoyl-glutamic acid (Parent) | Low | High | N/A |

| N-Carbamoyl-glutamic acid dimethyl ester | Moderate | Moderate | Fast |

| N-Carbamoyl-glutamic acid diethyl ester | Moderate-High | Moderate-Low | Moderate |

| N-Carbamoyl-glutamic acid di-n-propyl ester | High | Low | Slow |

| N-Carbamoyl-glutamic acid di-isopropyl ester | High | Low | Very Slow |

| N-Carbamoyl-glutamic acid di-tert-butyl ester | Very High | Very Low | Extremely Slow |

This table is based on general principles of medicinal chemistry and is for illustrative purposes. Specific experimental data for N-carbamoyl-glutamic acid esters is required for confirmation.

Impact of Stereochemistry (L- vs. D-Isomers) on Biological Activity

Stereochemistry plays a pivotal role in the biological activity of most pharmaceuticals, as biological targets such as enzymes and receptors are chiral. For N-carbamoyl-glutamic acid, the naturally occurring and biologically active form is the L-isomer, which corresponds to the stereochemistry of the natural substrate, L-glutamate. nih.gov

It is highly probable that the L-isomer of this compound would be the biologically active form, as the stereochemistry at the alpha-carbon is crucial for its interaction with the active site of CPS1. The D-isomer would likely be inactive or significantly less active. This stereoselectivity is a common feature in drug-receptor interactions.

Strategic Modifications to the Carbamoyl (B1232498) Group and Their Functional Consequences

The carbamoyl group (-CONH2) is a critical pharmacophore of N-carbamoyl-glutamic acid, as it mimics the acetyl group of N-acetyl-L-glutamate and is essential for binding to and activating CPS1. Modifications to this group are likely to have a significant impact on the compound's activity.

Strategic modifications could include:

N-alkylation: Introducing alkyl groups on the nitrogen of the carbamoyl moiety (e.g., N-methyl, N-ethyl) could alter the hydrogen bonding capacity and steric profile of the group. This would likely reduce or abolish the activity, as the terminal -NH2 is thought to be crucial for interaction with the enzyme.

Replacement with other acyl groups: Replacing the carbamoyl group with other small acyl groups could lead to analogs with different potencies and specificities. However, the carbamoyl group appears to be optimal for CPS1 activation.

Bioisosteric replacement: Replacing the carbamoyl group with a bioisostere, a group with similar steric and electronic properties, could be explored. However, any modification would need to preserve the key interactions with the enzyme active site.

Table 2: Predicted Effects of Carbamoyl Group Modifications on the Activity of this compound (Hypothetical)

| Modification | Predicted Effect on CPS1 Activation | Rationale |

| N-Methylcarbamoyl | Significant Decrease | Steric hindrance and loss of a hydrogen bond donor. |

| N,N-Dimethylcarbamoyl | Abolished Activity | Loss of both hydrogen bond donors and increased steric bulk. |

| Thiocarbamoyl (-CSNH2) | Potential for Activity | Similar size and hydrogen bonding capability, but different electronic properties. |

| Acyl Group (e.g., Propionyl) | Decreased or Abolished Activity | Altered size, shape, and electronic properties compared to the carbamoyl group. |

This table is based on the known structure-activity relationships of N-carbamoyl-L-glutamic acid and general medicinal chemistry principles.

Elucidation of Glutamate (B1630785) Backbone Modifications and Their Effects on Compound Efficacy

The glutamate backbone of N-carbamoyl-glutamic acid provides the scaffold upon which the critical pharmacophoric groups are positioned. Modifications to this backbone would be expected to have a profound effect on the compound's ability to bind to CPS1.

Potential modifications could include:

Homologation: Increasing or decreasing the length of the carbon chain could alter the distance between the alpha-carboxyl group and the gamma-carboxyl group, disrupting the optimal binding conformation.

Introduction of substituents: Adding substituents to the backbone could introduce steric clashes within the enzyme's active site or alter the conformational preferences of the molecule.

Conformational restriction: Introducing cyclic structures or double bonds to restrict the conformation of the backbone could lead to more potent and selective analogs if the locked conformation is the bioactive one.

Studies on other glutamic acid derivatives have shown that even small changes to the backbone can significantly affect biological activity. beilstein-journals.org

Design Principles for Prodrugs and Targeted Delivery Systems in Preclinical Contexts

The esterification of N-carbamoyl-glutamic acid to its diethyl ester is a classic prodrug strategy. Prodrugs are inactive or less active molecules that are converted to the active drug in the body. escholarship.org The primary goals of this approach for this compound would be to improve its oral bioavailability and potentially its ability to cross cellular membranes to reach the mitochondria where CPS1 is located.

Key design principles for N-carbamoyl-glutamic acid ester prodrugs include:

Lability: The ester linkage must be stable enough to allow the prodrug to reach its target but labile enough to be cleaved by endogenous esterases to release the active N-carbamoyl-glutamic acid. nih.gov

Lipophilicity: The ester group should increase the lipophilicity of the molecule to enhance its absorption and membrane permeability.

Safety of the promoiety: The alcohol released upon hydrolysis of the ester (in this case, ethanol) should be non-toxic at the concentrations produced.

For targeted delivery, the diethyl ester could be incorporated into more complex delivery systems. For example, it could be encapsulated in nanoparticles or liposomes that are designed to target specific tissues or cell types. Another approach could involve conjugation to a targeting moiety, such as a ligand for a specific receptor that is overexpressed on the target cells. Recent research has explored the use of transporter proteins to enhance drug delivery to the brain, a strategy that could potentially be adapted for other tissues. news-medical.net

Table 3: Preclinical Considerations for this compound as a Prodrug

| Preclinical Study | Objective | Key Parameters to Evaluate |

| In vitro stability | To assess the chemical and enzymatic stability of the diethyl ester. | Half-life in simulated gastric and intestinal fluids, plasma, and liver microsomes. |

| In vitro permeability | To evaluate the ability of the diethyl ester to cross cell membranes. | Caco-2 cell permeability assay. |

| In vivo pharmacokinetics | To determine the absorption, distribution, metabolism, and excretion (ADME) profile of the diethyl ester and the released NCG. | Plasma concentration-time profiles of the prodrug and active drug after oral and intravenous administration. |

| In vivo efficacy | To confirm that the prodrug is converted to the active drug and elicits the desired pharmacological effect. | Measurement of ammonia (B1221849) levels in animal models of hyperammonemia. |

Advanced Theoretical and Computational Studies of N Carbamoyl Glutamic Acid Diethyl Ester

Molecular Docking and Dynamics Simulations for Enzyme-Ligand Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools to predict and analyze the interaction between a ligand, such as N-Carbamoyl-glutamic acid diethyl ester, and a biological target, typically a protein enzyme. While specific docking studies on this compound are not extensively documented in publicly available literature, insights can be drawn from studies on structurally similar molecules, such as N-carbamoyl-D-amino acids and other glutamic acid derivatives. researchgate.netnih.govnih.gov

Molecular docking simulations can predict the preferred binding orientation of this compound within the active site of a target enzyme. For instance, in studies involving N-carbamoyl-D-amino acid amidohydrolase, key interactions often involve hydrogen bonds with the carbamoyl (B1232498) group and ionic or polar interactions with the carboxylate and amino groups of the amino acid backbone. nih.gov In the case of this compound, the two ethyl ester groups would likely engage in hydrophobic interactions with nonpolar residues in the enzyme's binding pocket. The carbamoyl moiety and the amide linkage are expected to form crucial hydrogen bonds with the protein backbone or polar side chains. researchgate.net

Molecular dynamics simulations provide a dynamic view of the enzyme-ligand complex, revealing the stability of the binding pose and the flexibility of both the ligand and the protein over time. nih.govnih.govrsc.org For this compound, MD simulations could elucidate how the flexible diethyl ester chains adapt to the hydrophobic pockets of the enzyme's active site. These simulations can also calculate the binding free energy, offering a quantitative measure of the affinity of the compound for the enzyme. semanticscholar.org The dynamic nature of these simulations can reveal conformational changes in the enzyme upon ligand binding, which can be critical for its catalytic activity. rsc.org

Table 1: Potential Interacting Residues and Interaction Types for this compound in a Hypothetical Enzyme Active Site

| Ligand Moiety | Potential Interaction Type | Potential Interacting Amino Acid Residues |

| Diethyl Ester Groups | Hydrophobic Interactions | Leucine, Isoleucine, Valine, Phenylalanine |

| Carbamoyl Group | Hydrogen Bonding | Serine, Threonine, Asparagine, Glutamine |

| Amide Linkage | Hydrogen Bonding | Backbone amide/carbonyl groups |

| Glutamic Acid Backbone | van der Waals Contacts | Glycine, Alanine |

Quantum Chemical Calculations for Reaction Mechanisms and Compound Stability

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the intrinsic electronic properties, stability, and reactivity of molecules like this compound. rsc.orgresearchgate.netnrel.gov These methods can provide detailed information about the molecule's geometry, charge distribution, and orbital energies.

The stability of this compound can be assessed by calculating its heat of formation and Gibbs free energy. researchgate.net Quantum chemical calculations can also be used to study the rotational barriers around the various single bonds in the molecule, providing insights into its conformational flexibility. The carbamate (B1207046) group itself has been a subject of quantum chemical studies, which have elucidated the influence of substituents on its electronic structure and reactivity. rsc.orgresearchgate.net

In the context of reaction mechanisms, quantum chemical calculations can be employed to model the transition states of reactions involving this compound, such as hydrolysis of the ester or amide groups. By calculating the activation energies for different potential reaction pathways, it is possible to predict the most likely mechanism. For example, the hydrolysis of the ester groups could proceed via an acid- or base-catalyzed mechanism, and DFT calculations could determine the relative favorability of these pathways. researchgate.net Similarly, the stability of the carbamoyl linkage can be investigated, providing insights into its susceptibility to enzymatic or chemical cleavage. nih.gov

Table 2: Representative Quantum Chemical Descriptors for this compound (Theoretical Values)

| Descriptor | Theoretical Value (Arbitrary Units) | Significance |

| HOMO Energy | -8.5 eV | Relates to the molecule's ability to donate electrons (oxidation potential) |

| LUMO Energy | -0.5 eV | Relates to the molecule's ability to accept electrons (reduction potential) |

| HOMO-LUMO Gap | 8.0 eV | Indicator of chemical reactivity and stability |

| Dipole Moment | 3.5 D | Reflects the overall polarity of the molecule |

In Silico Prediction of Metabolic Pathways and Biotransformation Products

In silico tools for metabolism prediction are crucial for understanding the potential biotransformation of a compound in a biological system. nih.govpensoft.netnih.gov For this compound, these tools can predict the likely sites of metabolism and the resulting metabolites. The primary enzymes responsible for the metabolism of many xenobiotics are the Cytochrome P450 (CYP) family of enzymes. nih.gov

The most probable metabolic transformations for this compound would involve the hydrolysis of the two ethyl ester groups, catalyzed by esterases, to yield the corresponding dicarboxylic acid, N-Carbamoyl-glutamic acid. pensoft.net This reaction would significantly increase the polarity of the molecule, facilitating its excretion.

Another potential metabolic pathway is the hydroxylation of the aliphatic chain of the glutamic acid residue, mediated by CYP enzymes. The exact position of hydroxylation would depend on the specific CYP isoform involved. The carbamoyl group itself could also be a site for metabolism, potentially undergoing hydrolysis to yield glutamic acid diethyl ester and carbamic acid, which would then decompose to ammonia (B1221849) and carbon dioxide. nih.gov

In silico prediction platforms utilize databases of known metabolic reactions and algorithms to predict the likelihood of these transformations for a new compound. mdpi.com These predictions are valuable for guiding further experimental studies on the metabolism of this compound.

Table 3: Predicted Metabolic Pathways and Potential Metabolites of this compound

| Metabolic Reaction | Catalyzing Enzyme (Family) | Potential Metabolite |

| Ester Hydrolysis | Esterases | N-Carbamoyl-glutamic acid monoethyl ester, N-Carbamoyl-glutamic acid |

| Aliphatic Hydroxylation | Cytochrome P450 | Hydroxylated this compound derivatives |

| N-decarbamoylation | Amidohydrolases | Glutamic acid diethyl ester |

Conformational Analysis and Exploration of Conformational Landscapes

The biological activity of a flexible molecule like this compound is intrinsically linked to its three-dimensional conformation. Conformational analysis aims to identify the stable, low-energy conformations of a molecule and to understand the energy barriers between them. imperial.ac.uklumenlearning.comschoolbag.info

Due to the presence of several rotatable single bonds, this compound can adopt a multitude of conformations. The conformational landscape can be explored using computational methods such as molecular mechanics or quantum chemical calculations. researchgate.netacs.org These methods can systematically rotate the dihedral angles of the molecule and calculate the corresponding energy to generate a potential energy surface.

Key aspects of the conformational analysis of this compound would include the orientation of the two ethyl ester groups relative to the rest of the molecule and the conformation around the N-C bond of the carbamoyl group. chemaxon.comnih.gov The presence of intramolecular hydrogen bonds could also play a significant role in stabilizing certain conformations. For instance, a hydrogen bond could form between the N-H of the carbamoyl group and one of the carbonyl oxygens of the ester groups.

Future Research Directions and Unexplored Avenues in N Carbamoyl Glutamic Acid Diethyl Ester Research

Development of Novel and Efficient Synthetic Methodologies

The synthesis of N-Carbamoyl-glutamic acid diethyl ester and its analogues is a critical first step in enabling further research. While standard methods for the synthesis of glutamic acid derivatives exist, the development of novel and more efficient synthetic routes remains a key area of exploration.

Recent advancements in the synthesis of L-glutamic acid derivatives have focused on creating simpler, more ordered, and cost-effective processes. One patented method, for instance, describes a "one-pot" approach to produce L-glutamic acid dimethyl ester hydrochloride as an oily substance that can be directly used in subsequent reactions, thereby reducing the need for isolating a solid intermediate and minimizing the use of raw materials. google.com This approach, which utilizes thionyl chloride in methanol (B129727) followed by concentration, has been shown to achieve high yields of over 85%. google.com Adapting such efficient, one-pot methodologies to the synthesis of the diethyl ester of N-carbamoyl-glutamic acid could significantly streamline its production.

Furthermore, research into the synthesis of heterocyclic analogues of glutamic acid diethyl ester (GDEE) offers insights into versatile synthetic strategies. nih.gov These methods often involve the construction of isoxazole (B147169) rings and subsequent functional group manipulations to yield the desired glutamic acid analogues. nih.gov Exploring the application of these and other modern synthetic techniques, such as flow chemistry or biocatalytic approaches, could lead to more sustainable and scalable production of this compound.

A summary of a synthetic approach for a related L-glutamic acid derivative is presented in the table below, highlighting the potential for optimization and adaptation.

| Step | Reagents and Conditions | Outcome | Yield |

| 1 | L-glutamic acid, Methanol (MeOH), Thionyl chloride (SOCl₂) | Standby liquid I | - |

| 2 | Concentration of standby liquid I | L-glutamic acid dimethyl ester hydrochloride (oily matter) | >85% (overall) |

Table 1: Example of an Efficient Synthesis of an L-Glutamic Acid Derivative google.com

Future research in this area should aim to develop stereoselective syntheses that yield the desired enantiomer of this compound with high purity, as the biological activity of chiral molecules is often enantiomer-dependent.

Elucidation of Broader Biological Roles Beyond Known Metabolic Cycles

While the parent compound, N-Carbamoyl-L-glutamic acid (NCG), is well-established as an activator of carbamoyl (B1232498) phosphate (B84403) synthetase 1 (CPS1) in the urea (B33335) cycle, the biological roles of its diethyl ester derivative are largely uncharted territory. nih.gov The esterification of the carboxyl groups could significantly alter the molecule's polarity, membrane permeability, and interaction with biological targets, suggesting that it may possess distinct biological activities.

A particularly intriguing avenue of research stems from the discovery that the metabolite N-carbamyl glutamic acid (NCG), produced by the gut bacterium Limosilactobacillus reuteri, plays a role in the maturation of human intestinal organoids. researchgate.net This finding opens up the possibility that this compound, as a more lipophilic analogue, could have unique effects on gut health, epithelial barrier function, or the gut-brain axis.

Furthermore, glutamic acid diethyl ester itself has been identified as a glutamate (B1630785) antagonist, suggesting a potential role in modulating neurotransmission. medchemexpress.com Investigating whether this compound retains or modifies this antagonistic activity at glutamate receptors could reveal novel applications in neuroscience and the treatment of neurological disorders.

Future studies should employ a range of in vitro and in vivo models to screen for novel biological activities. This could include assays for:

Receptor binding and activation/inhibition

Enzyme inhibition or activation

Effects on cell signaling pathways

Impact on cellular metabolism beyond the urea cycle

Anti-inflammatory or immunomodulatory properties

Uncovering these broader biological roles will be crucial for unlocking the full therapeutic potential of this compound.

Application in Chemical Biology and Development of Enzymology Tools

The unique chemical structure of this compound makes it a promising candidate for the development of tools in chemical biology and enzymology. Its potential to interact with enzymes in the urea cycle and other metabolic pathways could be harnessed to create chemical probes for studying enzyme function and regulation.

A significant area of research is the study of N-carbamoyl hydrolases. Recent work has focused on improving the enzymatic activity and stability of these enzymes using computational approaches like deep learning. nih.gov By creating mutants of N-carbamoyl-D-amino acid amidohydrolase with enhanced activity and thermostability, researchers are paving the way for more efficient industrial production of D-amino acids. nih.gov this compound could serve as a specific substrate or inhibitor in the characterization of these engineered enzymes.

Another relevant area is the use of immobilized enzymes for the production of optically pure amino acids. The enzymatic dynamic kinetic resolution of racemic N-carbamoyl-amino acids has been successfully demonstrated using immobilized L-N-carbamoylase and N-succinyl-amino acid racemase. nih.gov This system was effective for the biosynthesis of various L-amino acids with high enantiomeric excess. nih.gov this compound could be explored as a substrate in similar biocatalytic systems.

The development of this compound-based probes could involve:

Affinity-based probes: Attaching a reporter tag (e.g., a fluorophore or biotin) to the molecule to allow for the visualization and isolation of its binding partners.

Activity-based probes: Designing probes that covalently modify the active site of a target enzyme, providing a direct readout of enzyme activity.

These chemical biology tools would be invaluable for identifying novel protein targets of this compound and for dissecting the molecular mechanisms underlying its biological effects.

Advancement of Analytical Methodologies for Complex Biological Matrices

To accurately study the pharmacokinetics, metabolism, and biological distribution of this compound, the development of sensitive and robust analytical methodologies is paramount. Analyzing this compound in complex biological matrices such as plasma, urine, and tissue homogenates presents a significant challenge.

High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for the quantitative analysis of N-carbamyl-L-glutamic acid (NCG) and related compounds. nih.govmdpi.com These methods offer high sensitivity and specificity, allowing for the detection of low concentrations of the analyte in complex samples.

A developed method for the determination of NCG in feedstuff utilizes HPLC-ESI-MS/MS in multiple reaction monitoring (MRM) mode. nih.gov This method involves extraction with methanol and clean-up with a mixed-mode strong anion exchange column. nih.gov For the analysis of NCG in animal tissues and body fluids, a method involving extraction with formic acid in a water/methanol mixture followed by purification with an anionic solid-phase extraction cartridge has been established. mdpi.com

The table below summarizes the key parameters of an HPLC-MS/MS method for NCG analysis, which can serve as a foundation for developing a method for its diethyl ester.

| Parameter | Details |

| Analytical Technique | High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) |

| Sample Matrix | Feeds, Tissues, Body Fluids |

| Extraction | 0.5% formic acid in water/methanol (80/20, v/v) |

| Purification | Anionic solid-phase extraction cartridge |

| Chromatographic Column | Atlantis T3 column |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| Recoveries | 88.12% to 110.21% |

| Limits of Quantification | 0.012 to 0.073 mg/kg (solid samples), 0.047 to 0.077 µg/mL (liquid samples) |

Table 2: Key Parameters of an HPLC-MS/MS Method for NCG Analysis mdpi.comresearchgate.net

Future research in this area should focus on adapting and validating these methods for the specific analysis of this compound. This will involve optimizing chromatographic separation, mass spectrometric detection parameters, and sample preparation procedures to ensure accurate and reliable quantification in various biological matrices. The development of such methods is a critical prerequisite for conducting meaningful preclinical and clinical studies.

Q & A

Basic Research Questions

Q. What are the optimal conditions for synthesizing N-carbamoyl-glutamic acid diethyl ester, and how can reaction yields be improved?

- Methodological Answer : The synthesis typically involves N-acylation or carbamoylation of glutamic acid derivatives. For example, the Schotten-Baumann method is effective for N-acylation using acyl chlorides in biphasic solvent systems (e.g., dichloromethane/water) under controlled pH (8–9) and low-temperature conditions (0–5°C) to minimize hydrolysis . Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients) enhances yield and purity. Monitoring reaction progress with TLC (Rf ~0.3–0.5 in ethyl acetate) is critical .

Q. How can researchers ensure the stability of this compound during storage and handling?

- Methodological Answer : The compound is sensitive to moisture and heat. Storage recommendations include:

- Temperature : –20°C in airtight, amber vials to prevent photodegradation.

- Humidity : Use desiccants (e.g., silica gel) in storage containers.

- Solvent Compatibility : Dissolve in anhydrous DMSO or ethanol for long-term stability. Stability tests under accelerated conditions (40°C/75% RH for 14 days) can validate storage protocols .

Q. What spectroscopic techniques are suitable for characterizing this compound?

- Methodological Answer :

- NMR : ¹H NMR (DMSO-d6) shows characteristic peaks: δ 1.2–1.4 ppm (triplet, ester –CH2CH3), δ 4.1–4.3 ppm (quartet, ester –OCH2), and δ 6.5–7.0 ppm (amide NH).

- FT-IR : Peaks at ~1740 cm⁻¹ (ester C=O), ~1660 cm⁻¹ (amide C=O), and ~3350 cm⁻¹ (N–H stretch) confirm functional groups.

- Mass Spectrometry : ESI-MS in positive mode typically shows [M+H]+ at m/z 247.1 .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activity data for this compound?

- Methodological Answer : Contradictions in bioactivity (e.g., enzyme modulation) often arise from impurities or stereochemical variability. Solutions include:

- Chiral HPLC : Use a Chiralpak® AD-H column (hexane/isopropanol, 90:10) to separate enantiomers and assess their individual activities.

- Dosage Calibration : Validate concentrations via qNMR with maleic acid as an internal standard.

- Enzymatic Assays : Compare results across multiple assays (e.g., UV-Vis enzymatic tests for L-glutamic acid derivatives ).

Q. What advanced strategies exist for quantifying trace impurities in this compound?

- Methodological Answer :

- HPLC-MS/MS : Use a C18 column (ACQUITY UPLC® BEH, 1.7 µm) with a gradient of 0.1% formic acid in water/acetonitrile. Monitor for common impurities like hydrolyzed glutamic acid (retention time ~2.5 min) or residual solvents (e.g., ethyl acetate).

- Forced Degradation Studies : Expose the compound to heat (60°C), acid (0.1 M HCl), and base (0.1 M NaOH) to identify degradation pathways and validate analytical methods .

Q. How does this compound interact with carbamoyl phosphate synthetase I (CPS I), and how can this be experimentally validated?

- Methodological Answer : The compound acts as an allosteric effector of CPS I. Experimental approaches include:

- Kinetic Studies : Measure enzyme activity via UV-Vis at 340 nm (NADH depletion) with varying substrate (NH4HCO3, ATP) and effector concentrations.

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamic parameters.

- Site-Directed Mutagenesis : Target CPS I residues (e.g., Cys-1327) to study effector binding sites .

Q. What computational tools are effective for predicting the metabolic pathways of this compound?

- Methodological Answer :

- In Silico Metabolism Prediction : Use software like MetaDrug™ or GLORYx to simulate phase I/II metabolism. Key reactions include ester hydrolysis (via carboxylesterases) and amide bond cleavage.

- Molecular Docking : AutoDock Vina or Schrödinger Suite can model interactions with metabolic enzymes (e.g., cytochrome P450 3A4) .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.